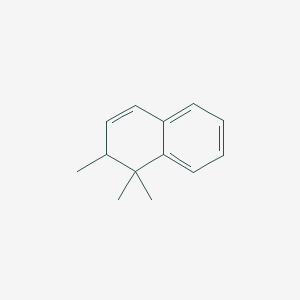
1,1,2-Trimethyl-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trimethyl-1,2-dihydronaphthalene is a chemical compound belonging to the class of dihydronaphthalenes It is characterized by the presence of three methyl groups attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Trimethyl-1,2-dihydronaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where naphthalene is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Trimethyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to fully saturated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones and other oxygenated naphthalene derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Halogenated, nitrated, and sulfonated naphthalene compounds.
Scientific Research Applications
1,1,2-Trimethyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,2-Trimethyl-1,2-dihydronaphthalene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize intermediates and transition states. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, although specific pathways are subject to ongoing research.
Comparison with Similar Compounds
1,1,6-Trimethyl-1,2-dihydronaphthalene: Known for its presence in wine aroma, particularly aged Rieslings.
1,1,5-Trimethyl-1,2-dihydronaphthalene: Another methylated dihydronaphthalene with distinct properties.
Uniqueness: 1,1,2-Trimethyl-1,2-dihydronaphthalene is unique due to its specific methylation pattern, which influences its chemical reactivity and potential applications. The position of the methyl groups can significantly affect the compound’s physical and chemical properties, making it distinct from other methylated naphthalenes.
Properties
CAS No. |
80793-13-1 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1,1,2-trimethyl-2H-naphthalene |
InChI |
InChI=1S/C13H16/c1-10-8-9-11-6-4-5-7-12(11)13(10,2)3/h4-10H,1-3H3 |
InChI Key |
LNTKBBRCAIFQLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=CC=CC=C2C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


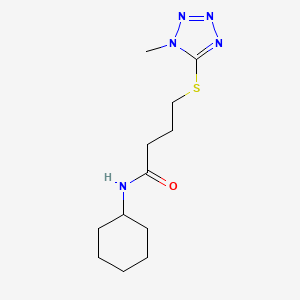
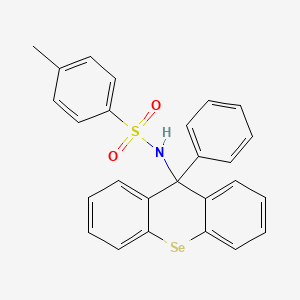
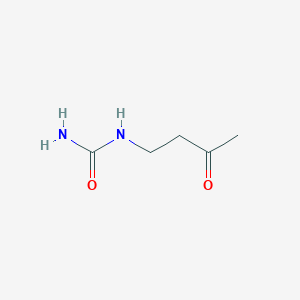

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
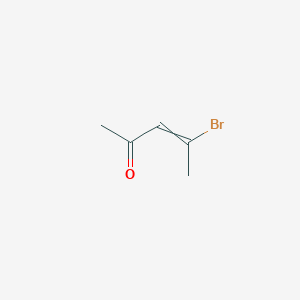

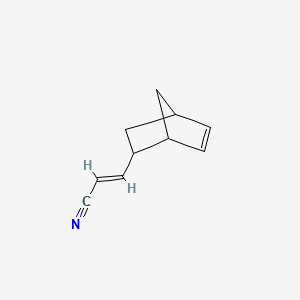
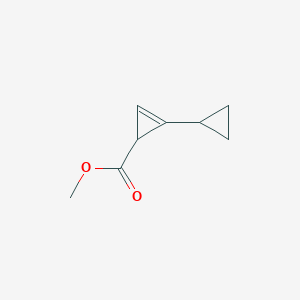
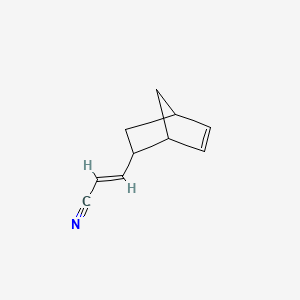

![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
